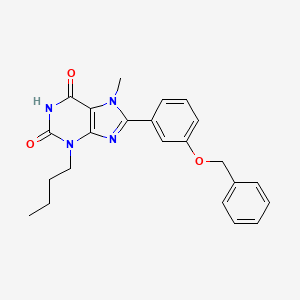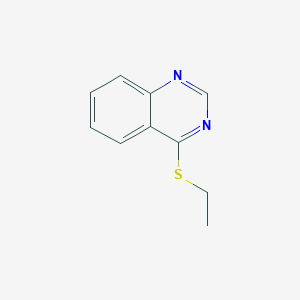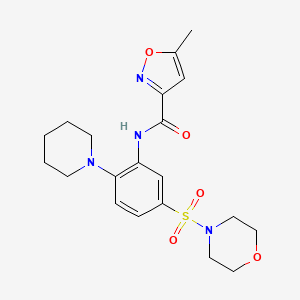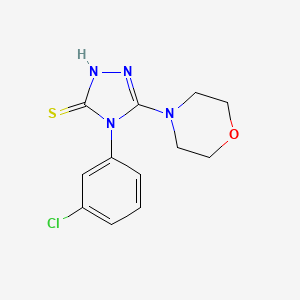
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of bisindolylmaleimides. This compound has been widely used in scientific research for its ability to selectively inhibit protein kinase C (PKC) isoforms.
Mecanismo De Acción
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 selectively inhibits PKC isoforms by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
This compound 31-8220 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. This compound 31-8220 has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response. Additionally, this compound 31-8220 has been shown to inhibit the activation of MAPK and Akt signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 in lab experiments is its ability to selectively inhibit PKC isoforms. This allows researchers to study the role of specific PKC isoforms in various cellular processes. However, one of the limitations of using this compound 31-8220 is its potential off-target effects. This compound 31-8220 has been shown to inhibit other kinases such as PDK1 and PIM1, which may affect the interpretation of results.
Direcciones Futuras
There are several future directions for the use of 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 in scientific research. One area of interest is the role of PKC isoforms in cancer progression and metastasis. This compound 31-8220 has been shown to inhibit the proliferation of various cancer cell lines, and further research is needed to determine its potential as a cancer therapeutic. Additionally, the development of more selective PKC inhibitors may help to address some of the limitations of this compound 31-8220. Finally, the use of this compound 31-8220 in combination with other inhibitors may provide insights into the complex signaling pathways involved in various cellular processes.
Métodos De Síntesis
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 can be synthesized by reacting 3-phenylmethoxyphenylindole with 2,6-dimethyl-3,5-dioxoheptanedioic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting compound is then treated with butyllithium and methyl iodide to obtain this compound 31-8220.
Aplicaciones Científicas De Investigación
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione 31-8220 has been extensively used in scientific research to study the role of PKC isoforms in various cellular processes. It has been shown to inhibit PKCα, PKCβ, PKCγ, PKCδ, PKCε, and PKCζ isoforms with varying degrees of selectivity. This compound 31-8220 has been used to study the role of PKC isoforms in cell proliferation, differentiation, apoptosis, and signal transduction pathways.
Propiedades
IUPAC Name |
3-butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-3-4-13-27-21-19(22(28)25-23(27)29)26(2)20(24-21)17-11-8-12-18(14-17)30-15-16-9-6-5-7-10-16/h5-12,14H,3-4,13,15H2,1-2H3,(H,25,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVVCYCWCMAESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4-methoxyphenyl]acetamide](/img/structure/B7534838.png)

![1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7534846.png)

![[3-(2,5-Dimethylpyrrolidin-1-yl)piperidin-1-yl]-(1-ethylbenzotriazol-5-yl)methanone](/img/structure/B7534854.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)benzoate](/img/structure/B7534868.png)
![1-benzyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B7534880.png)
![[2-[(3,5-Dichloro-4-methylpyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7534884.png)
![1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7534886.png)
![N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7534893.png)

![N-[(4-methoxyphenyl)methyl]-5-thia-1,7-diazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxamide](/img/structure/B7534916.png)
![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7534917.png)
![(1-Benzylpyrrolidin-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534919.png)
